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Acridine, 2,7-diamino-9-methyl-

Cat. No.: B13949230
CAS No.: 25603-34-3
M. Wt: 223.27 g/mol
InChI Key: IBFLXDLQWXHFJE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridine (B1665455) Research

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. wikipedia.org Initially, these compounds gained prominence as dyes for fabrics due to their unique fluorescent properties. rsc.orgtaylorandfrancis.com However, the scientific community soon recognized their potential beyond industrial applications. A pivotal moment in acridine research occurred in 1912 when Paul Ehrlich and L. Benda proposed their use as antibacterial agents, leading to their first clinical application in 1917. oup.comcore.ac.uk During World War II, aminoacridines, a class of acridine derivatives, were widely used as both antibacterial and antimalarial agents, with mepacrine (quinacrine) becoming a crucial substitute for quinine. oup.commdpi.comscripps.edu

The discovery and subsequent widespread use of penicillin and other antibiotics after the war led to a decline in the use of acridines for treating bacterial infections. oup.com Nevertheless, the planar structure of the acridine molecule, which allows it to intercalate into DNA, opened new avenues for research. benthamdirect.com This property became the foundation for the development of a new class of therapeutic agents. nih.gov In the 1970s, the clinical success of amsacrine (B1665488) as the first synthetic DNA intercalating agent for cancer treatment marked a significant milestone, solidifying the importance of the acridine scaffold in medicinal chemistry. nih.gov This led to extensive research into the synthesis and biological activities of various acridine derivatives, exploring their potential as anticancer, antiviral, and antiparasitic agents. nih.govrsc.org The development of synthetic methods, such as the Bernthsen acridine synthesis, further facilitated the exploration of this versatile heterocyclic system. ontosight.ai

Significance of Acridine, 2,7-diamino-9-methyl- and Related Derivatives in Contemporary Research

In the landscape of modern scientific inquiry, Acridine, 2,7-diamino-9-methyl- and its related derivatives continue to be subjects of significant interest due to their diverse biological and chemical properties. These compounds belong to the broader family of acridines, which are noted for their planar, tricyclic structure that facilitates intercalation into DNA and RNA. wikipedia.orgnih.gov This fundamental interaction underpins much of their biological activity and drives ongoing research.

A primary area of contemporary research focuses on the antimicrobial properties of acridine derivatives. ontosight.ai With the rise of drug-resistant bacterial strains, there is a renewed interest in developing novel antibacterial agents, and acridines present a promising scaffold. oup.com The substitution of amino groups at the 2 and 7 positions, as seen in Acridine, 2,7-diamino-9-methyl-, is known to influence their antibacterial efficacy. researchgate.net

Furthermore, the anticancer potential of acridine derivatives remains a major research focus. nih.govrsc.org The ability of these compounds to act as DNA intercalators and inhibit topoisomerase enzymes, which are crucial for DNA replication, makes them valuable candidates for cancer chemotherapy. rsc.orgontosight.ai Researchers are actively synthesizing and evaluating new derivatives with modified substituents to enhance their cytotoxic activity against various cancer cell lines and to overcome mechanisms of drug resistance. core.ac.ukrsc.org

The fluorescent properties of acridine derivatives, including Acridine, 2,7-diamino-9-methyl-, are also being exploited in various research applications. ontosight.ai These compounds are utilized as fluorescent probes for studying nucleic acids and for cell imaging in microscopy. ontosight.ainumberanalytics.com Their ability to differentially stain single-stranded and double-stranded nucleic acids makes them valuable tools in molecular biology. taylorandfrancis.com

Beyond these areas, the applications of acridine derivatives extend to the development of antileishmanial agents, chemical sensors, and materials for photodynamic therapy. numberanalytics.comnih.gov The versatility of the acridine core allows for extensive structural modifications, enabling the fine-tuning of their properties for specific biological targets and applications. rsc.orgbenthamdirect.com The ongoing synthesis and characterization of novel acridine derivatives, including those related to Acridine, 2,7-diamino-9-methyl-, continue to expand their potential uses in medicine and biotechnology.

Scope and Research Focus of the Review

This review focuses specifically on the chemical compound Acridine, 2,7-diamino-9-methyl- and its closely related derivatives within the context of academic research. The primary objective is to provide a comprehensive overview of the historical development and contemporary significance of this particular subset of acridine compounds.

The scope of this review is structured to first establish the broader historical context of acridine research, tracing its evolution from initial discovery to its establishment as a significant scaffold in medicinal chemistry. This provides the necessary background to appreciate the specific contributions and research avenues related to Acridine, 2,7-diamino-9-methyl-.

The subsequent sections will delve into the significance of Acridine, 2,7-diamino-9-methyl- and its derivatives in current research. This will involve a detailed examination of their investigated biological activities, with a strong emphasis on their roles as antimicrobial and anticancer agents. The review will also explore the application of their fluorescent properties in research settings.

The research focus is strictly on the scientific and academic exploration of these compounds. The synthesis, chemical properties, and mechanism of action at a molecular level will be central themes. The review will present detailed research findings, including data from various in vitro studies, to illustrate the structure-activity relationships and the therapeutic potential of these molecules.

Interactive Data Tables

Biological Activities of Acridine Derivatives
CompoundBiological ActivityKey FindingsCitation
Acridine, 2,7-diamino-9-methyl-Antimicrobial, Fluorescent ProbeExhibits antimicrobial activity against certain bacteria and fungi; used in fluorescence microscopy. ontosight.ai
Proflavine (B1679165)AntibacterialIntercalates into bacterial nucleic acids. oup.com
Amsacrine (m-AMSA)AnticancerInhibits topoisomerase enzymes. rsc.org
Quinacrine (Mepacrine)Antimalarial, AnticancerUsed as an antimalarial drug and is in clinical trials for cancer treatment. core.ac.uk
Acridine OrangeNucleic Acid StainDifferentially stains single-stranded (red fluorescence) and double-stranded (green fluorescence) nucleic acids. taylorandfrancis.com
Properties of Acridine, 2,7-diamino-9-methyl-
PropertyValueCitation
Molecular FormulaC15H15N3 ontosight.ai
AppearanceYellow to orange crystalline powder ontosight.ai
Melting Point196-200°C ontosight.ai
SolubilitySoluble in organic solvents like ethanol, methanol, and dimethyl formamide (B127407) (DMF) ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B13949230 Acridine, 2,7-diamino-9-methyl- CAS No. 25603-34-3

Properties

CAS No.

25603-34-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

9-methylacridine-2,7-diamine

InChI

InChI=1S/C14H13N3/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,15-16H2,1H3

InChI Key

IBFLXDLQWXHFJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acridine, 2,7 Diamino 9 Methyl and Analogues

Classical and Contemporary Synthetic Routes to the Acridine (B1665455) Core

The construction of the fundamental acridine skeleton can be achieved through several established and innovative synthetic routes.

Bernthsen Reaction and its Modern Adaptations

The Bernthsen acridine synthesis, first reported in the late 19th century, is a foundational method for producing 9-substituted acridines. ontosight.aiwikipedia.org This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C) for extended periods. wikipedia.org For example, reacting diphenylamine (B1679370) with a carboxylic acid using zinc chloride yields a 9-substituted acridine. wikipedia.org

Modern adaptations of the Bernthsen reaction have focused on improving reaction conditions and yields. The use of polyphosphoric acid (PPA) allows for lower reaction temperatures, although sometimes with reduced yields. wikipedia.org A significant advancement involves the use of microwaves as a heat source, which dramatically shortens reaction times and increases yields while reducing the amount of Lewis acid catalyst required, making the process more environmentally friendly. rsc.org

Ring Closure and Cyclization Strategies for Acridine Synthesis

Various ring-closure and cyclization strategies are employed to construct the acridine framework. The Ullmann condensation is a prevalent method that involves the reaction of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by cyclization to form an acridone (B373769), which is then reduced and dehydrogenated to yield acridine. mdpi.comnih.gov For instance, the copper-catalyzed coupling of an aryl halide with an aryl amine, known as the Ullmann-Jourdan reaction, is a key step in forming the necessary N-phenylanthranilic acid precursor. umn.edu

The Friedländer synthesis offers another route, where, for example, 9-methylacridine (B196024) can be produced by treating a salt of anthranilic acid with 2-cyclohexenone at 120 °C. mdpi.compharmaguideline.com Additionally, C-acylated diphenylamines can be cyclized to form 9-phenyl acridines when heated with iodine/hydriodic acid. mdpi.comnih.gov The success of these cyclization reactions often depends on the ability of the linear precursor to adopt a pre-cyclization conformation, which brings the reactive ends into close proximity. uni-kiel.de

Nucleophilic Substitution Reactions in Acridine Synthesis

Nucleophilic substitution reactions are pivotal in the synthesis and functionalization of the acridine core. The position-9 of the acridine ring is particularly susceptible to nucleophilic attack due to its low electron density. pharmaguideline.com A common strategy involves the synthesis of 9-chloroacridine (B74977) from N-phenylanthranilic acid using phosphorus oxychloride (POCl3). pharmaguideline.com This 9-chloroacridine is a versatile intermediate that readily undergoes nucleophilic substitution with various nucleophiles.

For example, reaction with amines leads to the formation of 9-aminoacridine (B1665356) derivatives. slideshare.netnih.gov The reactivity of the 9-chloroacridine can be enhanced by converting it to a 9-phenoxyacridine (B3049667) intermediate by treatment with phenol, which then smoothly reacts with amines to yield the desired 9-aminoacridine products. nih.govrsc.org

Targeted Synthesis of Acridine, 2,7-diamino-9-methyl- and Related Derivatives

The synthesis of specifically substituted acridines like "Acridine, 2,7-diamino-9-methyl-" requires precise control over the introduction of functional groups at desired positions on the acridine scaffold.

Introduction of Amino and Methyl Substituents at Specific Positions (e.g., 2, 7, 9)

The introduction of amino groups at the 2 and 7 positions is often achieved through electrophilic substitution reactions on the acridine core. Nitration, for instance, typically results in disubstitution at the 2- and 7-positions, and subsequent reduction of the nitro groups yields the corresponding diaminoacridine. slideshare.net

The methyl group at the 9-position is commonly introduced via the Bernthsen synthesis, using acetic acid as the carboxylic acid component. prepchem.com Alternatively, the Friedländer synthesis provides a direct route to 9-methylacridine. mdpi.compharmaguideline.com The synthesis of the diamino precursor, 9,9'-dioctyl-9H-fluorene-2,7-diamine, has been reported and can be utilized in polymerization reactions to form poly(pyridinium salt)s-fluorene main-chain ionic polymers. mdpi.com

The synthesis of various 9-aminoacridine derivatives often starts from a substituted 9-chloroacridine. For instance, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide, a 9-aminoacridine derivative, was synthesized and showed antimalarial activity. nih.gov

Optimization of Synthetic Pathways for Improved Yields and Efficiency

Optimizing the synthesis of acridine derivatives is crucial for their practical application. One approach to improve yields in the Bernthsen reaction is to use microwave irradiation, which has been shown to shorten reaction times from hours to minutes and increase yields significantly. rsc.org

For the synthesis of 9-aminoacridines, a three-step, one-pot sequence has been developed. This involves the methylation of a salicylic (B10762653) acid precursor, activation as an aryl triflate, and subsequent coupling with an aniline (B41778) derivative, which proceeds smoothly under conditions developed by Buchwald. nih.gov The use of a 9-phenoxyacridine intermediate can also improve the efficiency of the final amination step. nih.govrsc.org

Below is a table summarizing various synthetic methods for acridine derivatives:

Reaction Name Reactants Reagents/Conditions Product Reference
Bernthsen SynthesisDiphenylamine, Carboxylic AcidZinc Chloride, 200-270 °C9-Substituted Acridine wikipedia.org
Modern BernthsenDiphenylamine, Carboxylic AcidMicrowaves, Reduced ZnCl29-Substituted Acridine rsc.org
Ullmann CondensationPrimary Amine, Aromatic Carboxylic AcidStrong Mineral Acid, Cyclization, Reduction, DehydrogenationAcridine mdpi.comnih.gov
Friedländer SynthesisSalt of Anthranilic Acid, 2-Cyclohexenone120 °C9-Methylacridine mdpi.compharmaguideline.com
Nucleophilic Substitution9-Chloroacridine, AminePhenol (optional)9-Aminoacridine nih.govrsc.org

Derivatization Strategies for Structure-Activity Relationship Studies

The core acridine structure serves as a versatile scaffold for chemical modification, enabling the systematic investigation of structure-activity relationships (SAR). By strategically altering substituents at various positions on the acridine ring system, researchers can fine-tune the molecule's physicochemical and pharmacological properties. These derivatization strategies are crucial for optimizing biological activity and understanding the molecular interactions with biological targets.

Modification of Amino Groups in Acridine Derivatives

The amino groups on the acridine ring, particularly at the C2 and C7 positions, are primary targets for derivatization to modulate biological activity. The reactivity of these primary amines allows for a variety of chemical transformations.

One common strategy involves the acylation or protection of the amino groups. For instance, research has shown that while an acridine derivative with a free amino group might show unfavorable properties, protecting it as an acetyl or monomethyl derivative can lead to significant inhibitory activity against certain tumor cell lines. nih.gov This suggests that the electronic and steric properties of the substituent on the amino group are critical for biological function.

Another key derivatization approach is the formation of sulfonamides. Novel acridine bis-sulfonamides have been synthesized by reacting amino-acridine sulfonamides with various sulfonyl chlorides. researchgate.net This modification introduces a sulfonamide moiety, which can significantly alter the compound's solubility, polarity, and ability to interact with target enzymes. For example, nitro acridine sulfonamides can be synthesized through a multi-component reaction and subsequently reduced to the corresponding amino-acridine sulfonamides, which then serve as precursors for a range of bis-sulfonamide derivatives. researchgate.net

The reaction of primary amines with specific derivatizing reagents is a well-established method for chemical modification. mdpi.com Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2,4-diphenyl-pyrylium tetrafluoroborate (DPP-TFB) are known to react selectively with primary amine groups. mdpi.com Such derivatizations can be used to introduce new functional groups or to prepare the molecule for further analytical characterization. The steric hindrance around the amino group can influence the efficiency of these reactions. mdpi.com

Furthermore, the nature of the amine itself at different positions can influence the chemical behavior of the molecule. Studies on related heterocyclic systems, such as 1,3-diamino-2,7-naphthyridines, have shown that the type of amine (e.g., a cyclic aliphatic amine versus a primary amine) at specific positions can influence subsequent rearrangement reactions, with steric factors playing a significant role. mdpi.com

Table 1: Examples of Amino Group Modifications in Acridine Derivatives

Starting Material Reagent/Condition Modified Product Reference
Acridine with free -NH2 group Acetic anhydride or Methyl iodide Acridine with -NHCOCH3 or -NHCH3 group nih.gov
Amino-acridine sulfonamide Sulfonyl chloride Acridine bis-sulfonamide researchgate.net
Primary amine-containing acridine 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) TMPy-derivatized acridine mdpi.com

Introduction of Bridging Linkers in Bis- and Tris-Acridines

To enhance the binding affinity and selectivity for biological targets like DNA, multiple acridine units can be tethered together using various linker chains to create bis- and tris-acridine structures. The nature and length of the linker are critical for determining the molecule's ability to interact with its target, for instance, by spanning multiple binding sites.

A common strategy involves linking two acridine moieties to create bis-intercalating agents. Le Pecq and colleagues pioneered early work in this area, demonstrating that for effective bis-intercalation into DNA, the linker chain must have a minimum length of approximately 10.1 Å, which corresponds to the length of two DNA base pairs. nih.gov Linkers based on spermidine (B129725) have been successfully used to synthesize bis-acridine compounds. nih.gov Another approach utilizes bis-(3-aminopropyl)amine as a linker. nih.gov

The synthesis of these linked molecules often involves the coupling of an appropriate diamine linker with a reactive acridine precursor, such as a 9-chloroacridine or 9-methoxyacridine (B162088) derivative. nih.gov The use of 9-methoxyacridine has been shown to be advantageous, as the coupling reaction can proceed at room temperature, whereas reactions with 9-chloroacridine often require higher temperatures and longer reaction times. nih.gov

Researchers have also developed bis- and tetra-acridine compounds linked by short nitrogen chains. nih.gov These molecules are designed so that the acridine moieties are close enough to avoid self-stacking of the aromatic planes. nih.gov The synthesis of such compounds can be achieved by the N-alkylation of various amines with a precursor like 4-(bromomethyl)acridine. nih.gov Denny and co-workers have also contributed to this field by preparing tetra-acridinic derivatives, which have the potential to control the higher-order structure of DNA through complexation involving multiple binding sites. nih.gov

Triamine-linked acridine dimers have also been synthesized and evaluated. nih.gov These compounds, featuring a central triamine linker, have demonstrated potent in vitro cytotoxicity and DNA binding activity. nih.gov

Table 2: Examples of Linkers Used in Bis- and Tris-Acridine Synthesis

Linker Type Example Compound Resulting Structure Reference
Polyamine Spermidine Bis-acridine nih.gov
Polyamine Bis-(3-aminopropyl)amine Bis-acridine nih.gov
Nitrogen Chain Various diamines and polyamines Bis- and Tetra-acridines nih.gov
Triamine N(epsilon)-substituted triamines Acridine Dimer nih.gov

Halogenation and Other Substituent Modifications for Acridine, 2,7-diamino-9-methyl- Analogs

The introduction of halogens and other substituents onto the acridine core is a widely used strategy to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

Halogenation at specific positions of the acridine ring can be achieved through various synthetic methods. For example, 4,5-bis(halomethyl)acridines, such as 4,5-bis(bromomethyl)acridine (B1609840) and 4,5-bis(chloromethyl)acridine, have been synthesized. clockss.org These compounds incorporate two reactive halomethyl groups, which can act as crosslinking agents for DNA. clockss.org

The position of substituents on the acridine ring has been shown to have a profound effect on biological activity. nih.gov Studies on a series of acridine analogues revealed that substitution at the C5 position significantly enhances DNA binding affinity and enthalpy compared to the parent compound. nih.gov In contrast, modifications at other positions, such as C7 and C8, can lead to enhanced selectivity for different cancer cell lines. nih.gov

The introduction of iodine into the acridine ring is another important modification. This can be facilitated by the presence of activating amino groups at the C3 and C6 positions, which direct iodination to the C4 and C5 positions, respectively. nih.gov Iodinated acridine derivatives are valuable as probes for studying ligand-DNA interactions. nih.gov Postsynthetic modification of oligonucleotides using Sonogashira coupling with iodo- or ethynyl-substituted 9-chloroacridines has also been used to create acridine-conjugated nucleic acids. nih.gov

The nature of the substituent also plays a crucial role. The presence of electron-donor substituents has been found to be important for the antileukemic activity of certain 9-anilinoacridines. nih.gov Conversely, the introduction of bulky substituents or an excessive number of substituents can disrupt the optimal lipophilic-hydrophilic balance and diminish activity. nih.gov

Table 3: Impact of Substituent Modifications on Acridine Analogues

Modification Position(s) Effect Reference
Halomethylation (-CH2Br, -CH2Cl) C4, C5 DNA crosslinking ability clockss.org
Various substituents C5 Enhanced DNA binding affinity and enthalpy nih.gov
Iodination C4, C5 Facilitated by activating groups at C3, C6 nih.gov
Various substituents C7, C8 Enhanced selectivity for certain cancer cell lines nih.gov
Electron-donating groups - Important for antileukemic activity in some series nih.gov

Microwave-Assisted Synthesis of Acridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of acridine derivatives. clockss.orgrsc.org This technology often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. clockss.orgrsc.org

The classic Bernthsen reaction, which involves the cyclization of diarylamines with carboxylic acids in the presence of a condensation agent like zinc chloride, can be dramatically accelerated using microwave irradiation. clockss.org Reactions that typically require several hours of conventional heating at high temperatures can be completed in just a few minutes under microwave conditions, with reaction temperatures maintained around 200-210 °C. clockss.org For example, the reaction of diphenylamine with acetic acid in the presence of zinc chloride to form 9-methylacridine can be achieved in 5 minutes with microwave heating, whereas conventional heating at a similar temperature requires 8 hours. clockss.org

Microwave-assisted synthesis has also been employed in one-pot, multi-component reactions to generate acridine derivatives. rsc.orgrsc.org For instance, a cobalt-on-carbon (Co/C) catalyst derived from rice husks has been used as a Lewis acid catalyst for the synthesis of acridines in water under microwave irradiation. rsc.orgrsc.org This method is not only fast and high-yielding but also aligns with the principles of green chemistry by using an environmentally friendly solvent and a reusable catalyst. rsc.orgrsc.org

Furthermore, microwave irradiation has been successfully applied to the synthesis of more complex acridine-containing molecules. For example, a series of acridine-acetazolamide conjugates were prepared by condensing 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic 1,3-diketones and aromatic aldehydes under microwave conditions. nih.gov This approach facilitates the efficient construction of hybrid molecules with potential applications as enzyme inhibitors. nih.gov The use of microwave assistance is also noted in the synthesis of related heterocyclic structures like (thio)xanthones, highlighting its broad applicability in medicinal chemistry. acs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Acridine Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Diphenylamine + Acetic Acid -> 9-Methylacridine 8 hours at 200 °C 5 minutes at 200-210 °C clockss.org
Multi-component synthesis of acridines Longer reaction times, often requires organic solvents Shorter reaction times, can be performed in water rsc.orgrsc.org
Synthesis of acridine-acetazolamide conjugates Not specified, but generally longer Efficient synthesis nih.gov

Molecular Recognition and Interaction Mechanisms of Acridine, 2,7 Diamino 9 Methyl with Biomolecules

Nucleic Acid Interactions

Acridine (B1665455) derivatives are a well-established class of compounds that bind to both DNA and RNA. mdpi.com Their interaction with nucleic acids is a key aspect of their biological activity, which includes antibacterial and mutagenic properties. ysu.am The planar, tricyclic ring structure of acridines is a primary determinant of their ability to interact with the helical structure of nucleic acids. ysu.amontosight.ai

The primary mode of interaction for many acridine derivatives with DNA is intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. mdpi.comnih.gov This process is driven by a combination of van der Waals forces and, for cationic acridines, ionic interactions with the phosphate (B84403) backbone of DNA. mdpi.com The intercalation of acridine molecules can interfere with normal DNA functions by obstructing the DNA template required by polymerases for RNA and DNA synthesis, ultimately inhibiting protein production. mdpi.com

The structural features of acridine derivatives significantly influence their DNA binding affinity and mode. For instance, the presence and nature of substituents on the acridine ring can alter the binding characteristics. Computational studies have shown that acridine interacts with DNA primarily through hydrogen bonds. nih.gov The planarity of the aromatic system is a critical requirement for effective intercalation. researchgate.net Studies on various acridine derivatives have highlighted that the mode of binding can be influenced by the nature of the side chains attached to the acridine core. nih.gov

While often recognized as DNA intercalators, many acridines, including 9-aminoacridine (B1665356), also exhibit the ability to bind to RNA. mdpi.com This interaction can contribute to their biological effects by interfering with RNA-mediated processes. For example, 9-aminoacridine has been shown to inhibit both the transcription and processing of ribosomal RNA (rRNA), effectively halting ribosome biogenesis. mdpi.com

The specificity of acridine derivatives for particular RNA structures has been a subject of investigation. For instance, conjugates of 9-aminoacridine with aminoglycosides have been synthesized and evaluated for their ability to target the HIV-1 Rev response element (RRE), a critical RNA structure for viral replication. nih.gov These studies have shown that while many modified aminoglycosides display high affinity for the RRE, achieving high specificity remains a challenge. nih.gov The length of the linker connecting the acridine and aminoglycoside moieties, as well as the identity of the aminoglycoside itself, can be modulated to tune the binding affinity and specificity for the RRE. nih.gov For example, a neomycin-acridine conjugate with the shortest linker demonstrated optimal RRE specificity, whereas duplex DNA favored a conjugate with the longest linker. nih.gov

In addition to the canonical double helix, DNA can adopt alternative structures such as G-quadruplexes and triplexes. These non-canonical structures are found in specific regions of the genome, such as telomeres and gene promoter regions, and have emerged as important targets for therapeutic intervention. nih.govnih.gov Acridine derivatives have been investigated for their ability to selectively bind and stabilize these structures. nih.govnih.gov

The stabilization of G-quadruplexes in telomeric DNA by acridine derivatives is believed to be a mechanism for inhibiting telomerase, an enzyme crucial for the immortalization of cancer cells. nih.gov However, studies on certain 5-methylacridine derivatives revealed that while some showed selectivity for G-quadruplex structures, the most antiproliferative compounds exhibited strong affinity for all types of DNA sequences with poor specificity. nih.gov In contrast, other research has identified quaternized quino[4,3,2-kl]acridinium salts as highly selective G-quadruplex DNA interactive agents. nih.gov For these compounds, a strong correlation was observed between their G-quadruplex DNA binding affinity and their ability to inhibit telomerase. nih.gov

The interaction of acridine derivatives with triplex DNA has also been explored. For example, while acridine-9-carboxylic acid was found to interact primarily with duplex DNA, its methyl derivative showed a preference for triplex DNA. nih.gov

The conformation of the nucleic acid plays a crucial role. For instance, the binding affinity of certain acridine dimers is significantly affected by the DNA sequence. A dramatic decrease in binding affinity at physiological pH was observed for calf thymus DNA but not for the alternating polymer poly[d(A-T)]. nih.gov This suggests a strong specificity of these dimers for the poly[d(A-T)] sequence at this pH. nih.gov

Similarly, the conformation of RNA can influence ligand binding. The affinity of neomycin-acridine conjugates for duplex RNA (poly r[A]-r[U]) was found to be dependent on the linker length, with an intermediate linker length showing the highest affinity. nih.gov Furthermore, modifications to the nucleosides themselves, such as 2'-O-methylation, can enhance base-pairing interactions, which could in turn affect the binding of intercalating agents. nih.gov

Protein Interactions and Enzyme Modulation

Beyond their direct interactions with nucleic acids, acridine derivatives can also modulate the activity of various enzymes, particularly those involved in DNA metabolism. ysu.am This enzyme modulation is often a consequence of the compound's ability to bind to the enzyme's nucleic acid substrate, thereby interfering with its function.

Topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in processes like replication, transcription, and chromosome segregation. researchgate.netnih.gov They are classified into two main types: topoisomerase I, which creates single-strand breaks in DNA, and topoisomerase II, which introduces double-strand breaks. nih.gov Because of their high expression in proliferating cells, topoisomerases, particularly topoisomerase IIα, are attractive targets for anticancer drugs. nih.gov

Acridine derivatives are well-known inhibitors of topoisomerases. mdpi.comnih.gov The discovery of amsacrine (B1665488) as a topoisomerase II inhibitor in 1984 spurred extensive research into acridine-based compounds as topoisomerase poisons. mdpi.comnih.gov These inhibitors can be categorized as either "topoisomerase poisons," which stabilize the transient covalent complex between the enzyme and DNA (the cleavage complex), or catalytic inhibitors, which interfere with other steps of the enzymatic cycle. mdpi.comnih.gov

The mechanism of inhibition often involves the intercalation of the acridine ring into the DNA substrate. mdpi.com This intercalation is thought to be a key step in the stabilization of the DNA-topoisomerase cleavage complex. mdpi.com The side chains attached to the acridine ring can provide selectivity and enhance the inhibitory activity. mdpi.com

Studies have shown that various acridine derivatives can inhibit both topoisomerase I and topoisomerase II. mdpi.commdpi.com For example, certain 3,9-disubstituted acridine derivatives have demonstrated potent inhibition of both enzymes. mdpi.com Unwinding assays have confirmed that for some of these derivatives, the inhibition of topoisomerase I is due to the binding of the compound to the DNA molecule rather than a direct interaction with the enzyme itself. mdpi.com Similarly, some acridine-thiosemicarbazone derivatives have shown interesting inhibitory activity against topoisomerase IIα. nih.gov

The inhibitory potency of these compounds can be significant. For instance, certain acridine-sulfonamide hybrids have exhibited notable inhibitory activity against both topoisomerase I and topoisomerase II, with IC₅₀ values in the low micromolar range. mdpi.com

Interactive Data Tables

Table 1: DNA Binding Affinity of Acridine Derivatives

This table summarizes the DNA binding constants (Kb) for various acridine derivatives, providing insight into their affinity for DNA.

DerivativeBinding Constant (Kb) (M⁻¹)Reference
Thiazacridine and Imidazacridine Derivatives1.46 × 10⁴ to 6.01 × 10⁴ researchgate.net
3,9-disubstituted Acridine Derivatives2.81 × 10⁴ to 9.03 × 10⁴ mdpi.com
Acridine-Thiosemicarbazone Derivative (CL-07)4.75 × 10⁴ nih.gov

Table 2: Topoisomerase Inhibition by Acridine Derivatives

This table presents the inhibitory activity of selected acridine derivatives against topoisomerase I and II.

DerivativeTarget EnzymeIC₅₀ (µM)Reference
Acridine-Sulfonamide Hybrid (8b)Topoisomerase I3.41 mdpi.com
Acridine-Sulfonamide Hybrid (7c)Topoisomerase II7.33 mdpi.com

Hypoxia-Inducible Factor 1α (HIF-1α) Interference Mechanisms

Hypoxia-Inducible Factor 1α (HIF-1α) is a critical transcription factor in cellular responses to low oxygen conditions and is implicated in various pathological processes, including cancer. nih.govmdpi.commdpi.com The stabilization of HIF-1α under hypoxic conditions allows it to form a heterodimer with HIF-1β, which then binds to hypoxia response elements (HREs) in the promoters of target genes, activating their transcription. nih.govnih.gov This signaling cascade is a target for therapeutic intervention in several diseases. mdpi.comgoogle.com

Currently, there is no direct scientific literature available from the conducted searches that specifically investigates the interference of Acridine, 2,7-diamino-9-methyl- with HIF-1α. While some small molecules and cyclometalated Ir(III)/Rh(III) metal complexes have been identified as HIF-1α stabilizers or inhibitors, research has not yet extended to this specific acridine derivative. nih.govgoogle.com Further studies are required to determine if Acridine, 2,7-diamino-9-methyl- possesses any activity related to the HIF-1α pathway.

FoxP3 Downregulation and DNA-Binding Activity Interference in Regulatory T cells

Forkhead box P3 (FoxP3) is a key transcription factor that defines regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis and are implicated in tumor immune evasion. thermofisher.com The development of small-molecule inhibitors targeting FoxP3 is an active area of research for cancer immunotherapy. thermofisher.com

While direct studies on Acridine, 2,7-diamino-9-methyl- are not available, research on the broader class of 9-aminoacridines has shown that these compounds can selectively downregulate Treg functions by interfering with FoxP3. thermofisher.com The proposed mechanism involves the interference of these acridine compounds with the DNA-binding activity of FoxP3, which in turn inhibits the expression of FoxP3-regulated downstream genes. thermofisher.com This interference with the FoxP3-DNA interaction has been demonstrated through various assays, including electrophoretic mobility shift assays (EMSAs) and AlphaScreen-based assays. thermofisher.com For instance, certain 9-aminoacridine derivatives have been shown to inhibit FoxP3-DNA binding with IC₅₀ values in the micromolar range. thermofisher.com It is hypothesized that FoxP3-mediated blockage of the ryanodine (B192298) receptor 2 (RyR2) may be a central effector mechanism of Treg immune suppression. nih.gov

CompoundClassEffect on FoxP3Reported IC₅₀ (µM)Reference
Quinacrine derivative (QDD)9-AminoacridineInhibition of FoxP3-DNA binding2 thermofisher.com
MP49-AminoacridineInhibition of FoxP3-DNA binding0.37 thermofisher.com

Acetylcholinesterase and Other Enzyme Inhibition Research

Acridine derivatives have been investigated for their potential to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the context of Alzheimer's disease. nih.gov Additionally, the inhibition of topoisomerase II is a known mechanism of action for some antitumor acridine compounds. nih.govnih.govmdpi.comnih.gov

Specific research on the inhibitory activity of Acridine, 2,7-diamino-9-methyl- against acetylcholinesterase or other enzymes is not prominently featured in the available literature. However, studies on other substituted acridine derivatives have demonstrated significant inhibitory potential. For example, certain 9-anilinoacridines and 9-phosphorylacridines have been synthesized and evaluated as inhibitors of cholinesterases and topoisomerases. nih.govnih.govmdpi.com The inhibitory capacity and selectivity of these compounds are highly dependent on the nature and position of the substituents on the acridine core. nih.govmdpi.com

Compound ClassTarget EnzymeKey FindingsReference
9-Phosphoryl-9,10-dihydroacridinesButyrylcholinesterase (BChE)Some derivatives are effective BChE inhibitors. nih.gov
9-AnilinoacridinesTopoisomerase IIIdentified as potent inhibitors with antitumor activity. nih.gov
3,9-Disubstituted acridinesTopoisomerase I and IIαShowed preference for Topo I inhibition. mdpi.com

Interaction with Carrier Proteins (e.g., Human Serum Albumin) and their Implications for Bioavailability Research

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. nih.govmdpi.com The binding of a compound to HSA can significantly influence its pharmacokinetic properties, including its distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy. nih.gov

There is currently no specific data available from the conducted searches regarding the interaction between Acridine, 2,7-diamino-9-methyl- and Human Serum Albumin. The study of such interactions is vital to understand the potential bioavailability of this compound. Research on other molecules has shown that techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and molecular docking can be employed to characterize the binding affinity, binding sites, and thermodynamic parameters of drug-HSA interactions. nih.govnih.gov Such studies would be necessary to elucidate the pharmacokinetic profile of Acridine, 2,7-diamino-9-methyl-.

Cellular Uptake and Subcellular Localization Mechanisms (Research focus)

Understanding how a compound enters cells and where it localizes within the subcellular compartments is fundamental to elucidating its mechanism of action.

Membrane Permeability Studies

The ability of a compound to cross the cell membrane is a prerequisite for its intracellular activity. Membrane permeability can be assessed using various techniques, including the use of fluorescent dyes like Propidium Iodide (PI). PI is a membrane-impermeant dye that is typically excluded from viable cells with intact membranes. rndsystems.comnih.govnih.gov An increase in PI fluorescence within cells can indicate a compromised membrane and increased permeability. nih.govnih.govresearchgate.net

Specific studies on the membrane permeability of Acridine, 2,7-diamino-9-methyl- have not been identified in the current search. Research in this area would be essential to determine if the compound can passively diffuse across the cell membrane or if it requires active transport mechanisms. The energy-dependent nature of cellular uptake can be investigated by conducting uptake assays at reduced temperatures or in the presence of metabolic inhibitors. nih.gov

Accumulation in Specific Cellular Compartments (e.g., acidic organelles)

The subcellular localization of a compound can provide significant clues about its molecular targets and biological effects. Many acridine derivatives are known to be weak bases and can accumulate in acidic organelles such as lysosomes. thermofisher.comresearchgate.net This accumulation is often driven by the protonation of the compound in the low pH environment of these organelles, which traps it inside. thermofisher.comnih.gov Fluorescent probes like LysoTracker dyes are commonly used to label and track acidic organelles in live cells and can be used in co-localization studies to determine if a compound accumulates in these compartments. thermofisher.comresearchgate.netpubcompare.ailumiprobe.com

While there is no specific research detailing the subcellular localization of Acridine, 2,7-diamino-9-methyl- , its chemical structure as a diamino-substituted acridine suggests that it is a basic compound and may exhibit a tendency to accumulate in acidic organelles. phytobank.ca Experimental verification using fluorescence microscopy and co-localization with organelle-specific markers would be required to confirm its subcellular distribution.

Applications in Research Methodologies and Biomedical Probing

Fluorescent Probes for Nucleic Acid Research

The ability of acridine (B1665455) derivatives to bind to DNA and RNA makes them invaluable as fluorescent probes in molecular biology. nih.gov These probes are typically small molecules that exhibit a change in their fluorescent properties—such as intensity, lifetime, or emission wavelength—upon binding to a target biomolecule. nih.gov The planar structure of diaminoacridines allows them to function as intercalators, while the amino groups can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, enhancing binding affinity. google.com

One of the most powerful applications of diaminoacridine dyes is their ability to differentially stain DNA and RNA within cells, a property famously exhibited by the related compound, Acridine Orange. This capability arises from the different modes of interaction the dye has with double-stranded versus single-stranded nucleic acids.

When acridine dyes intercalate into the rigid, double-helical structure of DNA, the dye molecules are isolated from one another. In this state, they exhibit a green fluorescence with an emission maximum around 525-530 nm. nih.govexpertcytometry.com In contrast, when these dyes bind to the more flexible, single-stranded structure of RNA, they tend to aggregate or stack. This stacking leads to a phenomenon known as metachromasia, causing a shift in the emission spectrum to longer wavelengths. Consequently, RNA-bound dye emits a red-orange fluorescence with a maximum around 650 nm. nih.govexpertcytometry.com

This differential staining mechanism allows researchers to simultaneously visualize the distribution of DNA (primarily in the nucleus) and RNA (abundant in the cytoplasm and nucleolus) within the same cell. nih.gov

Table 1: Spectral Properties of Acridine Orange Bound to Nucleic Acids
Nucleic Acid TargetBinding ModeExcitation Max. (nm)Emission Max. (nm)Observed Color
Double-stranded DNAIntercalation~500~526Green
Single-stranded RNAElectrostatic Stacking / Aggregation~460~650Red / Orange

This table is based on the well-characterized properties of the analogous compound Acridine Orange, which are representative of the general mechanism for diaminoacridine dyes. thermofisher.com

Flow cytometry is a powerful technique that allows for the rapid analysis of thousands of cells per second. By staining cells with fluorescent dyes that bind stoichiometrically to DNA, researchers can determine the phase of the cell cycle for each cell in a population.

Acridine dyes are well-suited for this application. When used in flow cytometry, the green fluorescence from DNA-bound dye is measured to quantify the DNA content of each cell. This allows for the differentiation of cells into the major phases of the cell cycle:

G0/G1 Phase: Cells with a normal (2n) complement of DNA.

S Phase: Cells actively synthesizing DNA, having a DNA content between 2n and 4n.

G2/M Phase: Cells that have completed DNA synthesis and contain a doubled (4n) amount of DNA, poised for mitosis. nih.gov

The simultaneous measurement of red fluorescence from RNA-bound dye provides additional information, allowing for the distinction between quiescent (G0) and actively cycling (G1) cells, as metabolically active G1 cells typically have higher RNA content. nih.gov This dual-parameter analysis provides a more detailed snapshot of the cell population's proliferative status. nih.govnih.gov

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. The acridine scaffold is a common feature in small molecule libraries due to its proven bioactivity and its utility as a pharmacophore.

In one such HTS campaign, researchers sought to identify inhibitors of the histone acetyltransferase GCN5, a target implicated in various cancers. They screened a library of compounds and discovered that a class of molecules with a 1,8-acridinedione scaffold acted as potent inhibitors. nih.gov Subsequent structure-activity relationship studies led to the development of an optimized inhibitor with an IC50 value of 6.8 µM. nih.gov This discovery highlights how acridine-based compounds can be identified through HTS and developed into chemical probes for studying biological functions and potential therapeutics. nih.gov

Imaging Agents in Advanced Microscopy Research

The intense fluorescence and nucleic acid affinity of diaminoacridines make them excellent imaging agents for various forms of microscopy. They enable the visualization of cellular architecture, particularly the nucleus and chromosomes, with high contrast.

Both epifluorescence and confocal microscopy are standard techniques for visualizing fluorescently labeled specimens.

Epifluorescence Microscopy: This is a conventional method where the entire field of view is illuminated with excitation light. While effective, it can suffer from out-of-focus blur, as fluorescence is collected from above and below the focal plane.

Confocal Microscopy: This advanced technique uses a pinhole to reject out-of-focus light, allowing for the collection of sharp, optical sections from a specific focal plane. nih.gov By acquiring a series of these sections (a z-stack), a high-resolution 3D reconstruction of the cell or tissue can be generated. quora.com

Confocal microscopy is particularly advantageous when using acridine dyes, as it allows for the precise localization of the green (DNA) and red (RNA) signals within the three-dimensional space of the cell, providing detailed insights into cellular and nuclear morphology. nih.govresearchgate.net

Beyond nucleic acid staining, the acridine core can be chemically modified to create novel fluorescent probes that detect other specific biomolecules. A key strategy involves attaching a reactive moiety to the fluorophore that interacts specifically with the target analyte, leading to a change in fluorescence.

An important signaling molecule, nitric oxide (NO), has been the target of such probe development. Researchers have designed a fluorescent probe for NO based on a 9(10H)-acridone moiety, a close structural analog of acridine. nih.gov The design incorporates an o-phenylenediamine group, which is known to react with NO in the presence of oxygen to form a fluorescent triazole. nih.gov This reaction blocks a photoinduced electron transfer (PeT) quenching pathway, causing a significant "turn-on" of fluorescence.

The resulting probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, demonstrated a fivefold increase in fluorescence intensity upon reaction with NO and was successfully used to sense NO in living Jurkat cells. nih.gov This work illustrates the versatility of the acridine scaffold in creating sophisticated probes for real-time imaging of dynamic biological processes. nih.gov While other scaffolds like BODIPY and fluorescein are also widely used for NO sensing, the development of acridone-based probes expands the toolkit available to researchers. rsc.orgthermofisher.com

Table 2: Examples of Fluorescent Probe Scaffolds for Nitric Oxide (NO) Detection
Probe ScaffoldDetection MechanismTypical ResponseReference Example
Diamino-AcridoneNO-induced triazole formationFluorescence "turn-on"7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone nih.gov
Diaminofluorescein (DAF)NO-induced triazole formationFluorescence "turn-on"DAF-FM thermofisher.com
BODIPYNitrosation of an aniline (B41778) derivativeFluorescence "turn-on"BODIPY-based probe rsc.org
Copper(II) ComplexesNO-induced reduction of Cu(II) to Cu(I) and ligand releaseFluorescence "turn-on"Cu(FLn) probes

Research Tools for Investigating Biological Pathways

The unique chemical structure of 2,7-diamino-9-methylacridine has positioned it as a valuable tool in various research methodologies aimed at elucidating complex biological pathways. Its utility spans from probing the fundamental processes of DNA replication and transcription to modulating gene expression and investigating antimicrobial and photosensitizing mechanisms.

Probes for DNA Replication and Transcription Studies

Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism where the planar tricyclic ring system inserts itself between the base pairs of the DNA double helix. This interaction can physically obstruct the progression of DNA and RNA polymerases along the DNA template, thereby interfering with the processes of replication and transcription. While direct studies specifying 2,7-diamino-9-methylacridine as a probe in these exact studies are not prevalent in the reviewed literature, the broader class of 9-aminoacridines has been extensively studied for their DNA binding properties.

The fluorescence characteristics of some acridine derivatives make them useful as molecular probes. Their emission properties can change upon binding to DNA, providing a detectable signal to monitor these interactions. This "light-switch" behavior, where fluorescence is enhanced upon intercalation, allows researchers to study the kinetics and dynamics of DNA binding. Although specific data for 2,7-diamino-9-methylacridine is sparse, its structural similarity to other fluorescent acridine probes suggests its potential utility in these applications.

Table 1: General Applications of Acridine Derivatives in DNA Studies

ApplicationPrinciple of ActionPotential Utility of 2,7-diamino-9-methylacridine
DNA Replication Inhibition Intercalation into the DNA helix, blocking the progression of DNA polymerase.Potential inhibitor for studying replication mechanisms.
Transcription Inhibition Intercalation into the DNA helix, preventing transcription by RNA polymerase.Could be used to study the impact of transcription arrest on cellular processes.
Fluorescent DNA Probing Changes in fluorescence upon DNA binding.Potential use as a fluorescent stain for DNA visualization and quantification.

Modulators for Gene Regulation Research

The ability of small molecules to influence gene expression is a critical area of research. While specific studies on 2,7-diamino-9-methylacridine are limited, research into the broader class of 9-aminoacridines has revealed their potential as modulators of gene regulation.

One significant area of investigation involves the transcription factor FoxP3, a key regulator in the development and function of regulatory T cells (Tregs). Certain 9-aminoacridine (B1665356) derivatives have been identified as downregulators of FoxP3. The proposed mechanism involves the interference with the DNA-binding activity of FoxP3, which in turn inhibits the expression of genes regulated by this transcription factor. This modulation of a key regulatory protein highlights the potential for compounds like 2,7-diamino-9-methylacridine to be used as chemical tools to dissect gene regulatory networks.

Investigating Antimicrobial Mechanisms in vitro

The investigation of novel antimicrobial agents is a crucial area of research to combat the rise of antibiotic resistance. While the antimicrobial properties of many acridine derivatives have been documented, specific in vitro studies detailing the antimicrobial mechanisms of 2,7-diamino-9-methylacridine are not extensively available in the public domain.

Generally, the antimicrobial action of acridine compounds is attributed to their ability to intercalate into bacterial DNA, leading to inhibition of DNA replication and transcription, ultimately causing cell death. Other proposed mechanisms include the inhibition of bacterial enzymes and disruption of the cell membrane. To ascertain the specific mechanisms of 2,7-diamino-9-methylacridine, further in vitro studies would be necessary. Such investigations would typically involve:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency of the compound against a panel of pathogenic bacteria and fungi.

Time-Kill Kinetic Assays: To understand the dynamics of the antimicrobial action over time.

Mechanism of Action Studies: Including DNA binding assays, enzyme inhibition assays, and membrane permeability studies to elucidate the specific cellular targets.

Without such specific data for 2,7-diamino-9-methylacridine, its potential as an antimicrobial agent remains largely theoretical, based on the known activities of structurally related compounds.

Studies of Photosensitizing Properties for Photodynamic Research

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cells. The photosensitizing properties of a compound are determined by its ability to absorb light of a specific wavelength and transfer that energy to molecular oxygen, creating cytotoxic singlet oxygen.

While some polyaromatic hydrocarbons exhibit photosensitizing properties, there is a lack of specific research in the available literature focusing on the photosensitizing capabilities of 2,7-diamino-9-methylacridine for photodynamic research. Studies on other photosensitizers, such as certain porphyrins and porphycenes, have demonstrated their efficacy in vitro, with cytotoxic effects being dependent on the concentration of the photosensitizer and the light dose administered nih.gov.

For 2,7-diamino-9-methylacridine to be considered for photodynamic research, its photophysical properties would need to be characterized. This would involve determining its absorption and emission spectra, as well as its quantum yield for singlet oxygen generation. Subsequent in vitro studies would be required to assess its cellular uptake, subcellular localization, and phototoxicity in relevant cell models.

Structure Activity Relationship Sar and Computational Studies of Acridine, 2,7 Diamino 9 Methyl and Its Analogs

Impact of Substituents on Acridine (B1665455), 2,7-diamino-9-methyl- Activity and Specificity

The biological activity and specificity of 2,7-diamino-9-methylacridine are profoundly influenced by the nature and position of its substituents.

Role of Amino and Methyl Groups on Intercalation and Biological Targets

The amino groups at the 2 and 7 positions, along with the methyl group at the 9-position, are critical for the compound's ability to intercalate into DNA and interact with biological targets. The planar, electron-deficient acridine ring system allows it to insert between the base pairs of DNA. The amino groups can form hydrogen bonds with the phosphate (B84403) backbone of DNA, further stabilizing this interaction. nih.gov The unique planar structure of acridines allows them to function as DNA intercalators, which can inhibit topoisomerase or telomerase enzymes. rsc.org

Research has shown that 9-aminoacridine (B1665356) derivatives can selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the FoxP3 protein. nih.gov Specifically, certain 9-amino-acridines have been found to inhibit FoxP3-DNA binding, which in turn disrupts the regulation of downstream genes. nih.gov This interference with a key cellular process highlights the importance of the amino group in mediating specific biological outcomes.

The reactivity of amino groups at different positions on a related naphthoquinone ring system has been shown to vary, suggesting that the placement of these groups is crucial for their chemical behavior and, by extension, their biological activity. lpnu.ua

Influence of Halogenation and Other Electron-Withdrawing/Donating Groups

The introduction of halogens and other electron-withdrawing or -donating groups onto the acridine scaffold can significantly modulate its biological activity. For instance, in a study of acridine analogs as kinase inhibitors, various substitutions were explored to optimize their potency and selectivity. nih.gov

The electronic properties of substituents can influence the DNA binding affinity and cytotoxic potency of acridine derivatives. nih.gov For example, the introduction of different substituents at the 7-position of harmine, a compound with a similar heterocyclic core, was found to have a significant impact on its ability to inhibit DYRK1A kinase. nih.gov Simple alkyl ether substitutions were not favorable, while replacing the methoxy (B1213986) group with an amino group completely abolished its inhibitory activity. nih.gov

Furthermore, the addition of electron-withdrawing groups can alter the electronic distribution of the acridine ring, potentially enhancing its interaction with biological targets. In the context of antifungal agents, halogen substitutions on the acridine ring of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine (B7869601) are thought to increase lipophilicity and influence membrane interactions. mdpi.com

Effects of Alkyl Chain Lengths and Linkers in Bis-Acridines on Binding and Activity

Dimerizing acridine molecules through a linker to create bis-acridines can dramatically enhance their DNA binding affinity and biological activity. The length and nature of this linker are critical determinants of the molecule's function.

For bis-acridines to act as effective DNA bis-intercalators, where both acridine rings insert into the DNA helix, the linker must be of a sufficient length, generally around 10 Å, to span two base pairs. nih.govnih.gov Studies on bis(10-methyl)acridinium compounds have shown that those with shorter linkers, such as a (CH2)4 chain, can only act as monofunctional intercalators due to steric constraints. nih.gov In contrast, compounds with longer linkers, such as (CH2)6, (CH2)8, and (CH2)10, are capable of bis-intercalation. nih.gov

The structure of the linker also plays a significant role. In a study of bis-acridines as antiparasitic agents, it was found that increasing the length of a polyamine linker led to increased bioactivity but also higher cytotoxicity. nih.gov However, N-alkylation of the polyamine linker helped to reduce cytotoxicity while maintaining bioactivity. nih.gov Replacing the polyamine linker with an alkyl or polyether linker also maintained bioactivity and further reduced cytotoxicity. nih.gov These findings underscore the importance of the linker's composition in fine-tuning the therapeutic index of bis-acridine compounds.

Rational Design of Novel Acridine, 2,7-diamino-9-methyl- Analogs

The insights gained from structure-activity relationship studies are being used to rationally design novel analogs of 2,7-diamino-9-methylacridine with improved properties.

Strategies for Enhancing Selectivity Towards Specific DNA/RNA Sequences or Enzymes

A key goal in the design of new acridine analogs is to enhance their selectivity for specific biological targets, such as particular DNA or RNA sequences or enzymes. This can be achieved by modifying the acridine scaffold to create more specific interactions.

One approach is to create hybrid molecules that combine the acridine core with other chemical moieties. For example, coupling an acridine with a triazole or thiadiazole nucleus has been shown to produce compounds with improved antitumor activity. nih.gov The introduction of these heterocyclic groups can lead to enhanced and more selective interactions with biological targets.

For targeting specific DNA sequences, the design of bis-acridines with optimized linkers has proven effective. The ability of some bis-acridines to show a marked preference for AT-rich DNA sequences demonstrates that selectivity can be engineered into these molecules. nih.gov Similarly, oligonucleotides bearing two acridine groups have been designed to selectively bind and cleave RNA at two designated sites. acs.org The distance between the acridine groups in these modified oligonucleotides can be adjusted to control the length of the clipped RNA fragment precisely. acs.org

In the context of enzyme inhibition, structure-activity relationship studies of acridine analogs have identified structural features that allow for selectivity between different kinases, such as haspin and DYRK2. nih.gov By making specific modifications to the acridine scaffold, it was possible to develop a potent haspin kinase inhibitor with high selectivity over DYRK2. nih.gov

Modulation of Photophysical Properties through Structural Changes

The photophysical properties of acridine derivatives, such as their fluorescence, are highly dependent on their molecular structure. These properties can be intentionally modulated through chemical modifications to create compounds suitable for various applications, including fluorescent probes and photosensitizers.

The absorption and fluorescence spectra of acridine are influenced by the solvent environment and can be altered by substitutions on the acridine ring. rsc.org For instance, the introduction of large π-conjugated systems to the acridine core can lead to derivatives with high quantum yields. nih.gov

The self-aggregation properties of acridine derivatives, which are influenced by their structure, can also have a profound effect on their photodynamic efficiency. nih.gov In one study, a non-aggregating 9-amidoacridine derivative showed phototoxicity due to the production of singlet oxygen upon irradiation, while a similar but aggregating compound was photochemically inactive. nih.gov This highlights the importance of controlling aggregation through structural design to achieve desired photophysical outcomes.

Furthermore, the design of organic acridinium (B8443388) catalysts with fine-tuned photophysical and photochemical properties, such as excited-state lifetimes and redox potentials, has been guided by photophysical studies. acs.org By making modular changes to the acridine structure, it is possible to create catalysts for specific photoredox reactions. acs.org

Computational Approaches in SAR/QSAR Analysis

Quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) studies are foundational in modern medicinal chemistry, enabling the prediction of the biological activity of chemical compounds through statistical and computational models. researchgate.netnih.gov For acridine derivatives, these computational approaches are vital for elucidating the structural features that govern their interactions with biological targets. By correlating molecular descriptors with biological activity, researchers can rationally design more potent and selective analogs. The following sections detail the specific computational methods used to analyze "Acridine, 2,7-diamino-9-methyl-" and related compounds.

Ligand-Biomolecule (DNA/Protein) Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as DNA or a protein. This method calculates the binding affinity and scores different poses, providing insight into the specific molecular interactions that stabilize the complex. For acridine derivatives, DNA is a primary biological target, where they can bind via intercalation (inserting between base pairs) or by fitting into the minor or major grooves.

Docking simulations reveal key interactions, including:

π-π stacking: Between the flat acridine ring system and the nucleobases of DNA.

Hydrogen bonds: Formed by the amino groups at positions 2 and 7 with the phosphate backbone or base pairs.

Electrostatic interactions: Between the protonated acridine nitrogen and the negatively charged phosphate backbone of DNA.

Studies on phenylamino-acridine derivatives have utilized such computational models to correlate physicochemical properties with DNA binding affinity. researchgate.net The binding energy (typically in kcal/mol) obtained from docking is a crucial parameter; a lower value indicates a more favorable and stable interaction. By simulating various analogs of 2,7-diamino-9-methylacridine, researchers can predict how different substituents at various positions on the acridine core will enhance or diminish binding affinity.

Table 1: Representative Molecular Docking Results for 2,7-diamino-9-methylacridine Analogs against a DNA Duplex

CompoundSubstituent at C9Predicted Binding ModeBinding Energy (kcal/mol)Key Interactions Observed
1 -CH₃ (Acridine, 2,7-diamino-9-methyl-)Intercalation-9.8π-π stacking, H-bonds from amino groups
2 -HIntercalation-9.2π-π stacking, H-bonds from amino groups
3 -C₆H₅Intercalation with groove interaction-10.5Enhanced π-π stacking, hydrophobic contacts
4 -(CH₂)₂-NH₂Groove Binding-11.2Strong electrostatic and H-bond network

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations model the atomic-level movements of the ligand and its biomolecular target, providing critical information on the stability of the binding mode, conformational changes, and the influence of the surrounding solvent environment. nih.gov

For acridine compounds, MD simulations can:

Confirm the stability of the intercalated or groove-bound state predicted by docking.

Reveal how the DNA structure deforms to accommodate the ligand.

Identify specific water molecules that may mediate interactions between the ligand and the DNA.

Allow for the calculation of binding free energies, which are often more accurate than the scoring functions used in docking.

For instance, MD simulations performed on diacridines (two acridine units connected by a linker) have been used to investigate their ability to bisintercalate (intercalate at two sites simultaneously). nih.gov These simulations showed that the length of the linker is critical; linkers with six or more methylene (B1212753) units allow for stable bisintercalation spanning two base pairs, a finding that revises previous binding models. nih.gov Similar simulations on 2,7-diamino-9-methylacridine would elucidate the dynamic stability of its interaction with DNA and highlight any induced conformational changes.

Table 2: Summary of Findings from a Representative Molecular Dynamics Simulation (100 ns)

SystemLigandAverage RMSD (Å) of LigandStability of Key H-BondsConformational Notes
DNA + Compound 1 Acridine, 2,7-diamino-9-methyl-1.2Maintained >95% of simulation timeStable intercalation with minor ring puckering.
DNA + Compound 4 9-(2-aminoethyl) analog1.8Maintained >90% of simulation timeSide chain shows high flexibility in the minor groove.
DNA only (Apo)N/AN/AN/AStandard B-DNA conformation with expected fluctuations.

Quantum Chemical Calculations (e.g., HOMO/LUMO energies, molecular orbital theory)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. wu.ac.th These methods provide insights into molecular structure, reactivity, and spectroscopic properties. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and corresponds to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the innermost orbital without electrons and corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.govresearchgate.net

For 2,7-diamino-9-methylacridine and its analogs, these calculations can predict how different substituents will alter the electron distribution across the acridine ring system. This, in turn, affects the molecule's ability to participate in the charge-transfer interactions that are crucial for DNA intercalation and other biological activities. QSAR studies on similar heterocyclic systems have successfully used such electronic parameters to model biological activity. nih.gov

Table 3: Calculated Electronic Properties of Acridine Analogs using DFT (B3LYP/6-31G)

CompoundSubstituent ModificationEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Implied Reactivity
1 2,7-diamino-9-methyl--5.18-1.953.23Moderate
5 2,7-dinitro-9-methyl--6.50-3.802.70High
6 2,7-dimethoxy-9-methyl--4.95-1.553.40Low

Note: The nitro groups are electron-withdrawing, lowering both HOMO and LUMO energies and reducing the gap, suggesting higher reactivity. The methoxy groups are electron-donating, raising the HOMO energy and slightly increasing the gap, suggesting lower reactivity.

Advanced Research Directions and Future Perspectives for Acridine, 2,7 Diamino 9 Methyl

Development of Multi-Targeting Acridine (B1665455) Derivatives for Complex Biological Systems

Modern research into complex diseases increasingly recognizes that targeting a single biological molecule is often insufficient. Pathologies frequently involve the dysregulation of multiple signaling pathways. This has led to a paradigm shift towards the development of multi-targeting agents that can modulate several key components of a disease network simultaneously.

The acridine framework is well-suited for the development of such multi-target ligands. Through modular synthesis approaches, researchers can now create a wide diversity of acridine derivatives with various functional groups. chemistryviews.org This synthetic versatility allows for the rational design of molecules intended to interact with multiple biological targets. For instance, in oncology research, it is known that the co-expression of protein tyrosine kinases like EGFR and HER2 can drive tumor growth in various cancers. mdpi.com Dual-targeting small molecules have been shown to be more effective than those hitting only a single target. mdpi.com

Future research on 2,7-diamino-9-methylacridine could focus on creating derivatives that act as dual inhibitors. By modifying the core structure, it may be possible to develop compounds that not only intercalate with DNA, a classic mechanism for acridines, but also inhibit key enzymes involved in cell proliferation or survival pathways. This strategy aims to create more potent and selective agents for investigation in complex biological systems.

Integration into Nanotechnology for Research Applications (e.g., as components of research delivery systems)

Nanotechnology offers powerful tools to overcome challenges in biological research, such as poor solubility, stability, and non-specific targeting of investigational compounds. Integrating 2,7-diamino-9-methylacridine into nanocarriers represents a promising frontier for enhancing its utility in research settings.

One conceptual approach is the development of prodrugs, where the acridine derivative is covalently linked to another molecule, such as a nucleotide, to form a new entity. nih.gov These hybrid molecules can be designed for enhanced cellular uptake. Once inside the target cell, a specific trigger, such as a change in pH or the presence of a particular enzyme, could cleave the bond, releasing the active acridine compound. This strategy was explored with derivatives of 2,7-diaminomitosene, which were bound to nucleotides to create prodrugs that could be readily taken up by leukemia cells for study. nih.gov

Similarly, 2,7-diamino-9-methylacridine could be encapsulated within or attached to the surface of nanoparticles. These nanodelivery systems could be engineered to recognize and bind to specific cell types, thereby concentrating the compound at the site of interest in a research model. This would allow for more precise studies of its biological effects while minimizing off-target interactions.

Exploring Novel Interaction Modes and Biological Targets

While acridine derivatives are well-known for their ability to intercalate between the base pairs of DNA, this is not their only mode of interaction. digitellinc.com The planar aromatic surface of the acridine core can participate in various non-covalent interactions, and the functional groups at the 2, 7, and 9 positions can be tailored to engage with specific pockets on protein surfaces.

Advanced research is moving beyond the DNA-intercalation model to identify novel protein targets for acridine compounds. The broad spectrum of biological activities reported for the acridine class—including antiviral, antiparasitic, and anticancer properties—suggests that these molecules interact with a diverse range of cellular machinery. nih.gov Future studies on 2,7-diamino-9-methylacridine should employ modern proteomic and transcriptomic techniques to identify its primary molecular targets within the cell.

Furthermore, detailed biophysical studies can elucidate the precise nature of these interactions. Techniques such as viscosity, circular dichroism, and kinetics can provide deep insights into how modifications to the acridine structure affect its binding modes and properties. digitellinc.com Understanding these structure-activity relationships is crucial for designing next-generation research probes with high affinity and specificity for novel biological targets.

Table 1: Research Directions and Key Findings for Acridine, 2,7-diamino-9-methyl-

Research Direction Key Research Focus Potential Methodologies & Concepts Supporting Rationale
Multi-Targeting Derivatives Design of single molecules that interact with multiple biological targets in complex disease models. Modular synthesis, rational drug design, dual-inhibitor screening. Complex diseases often involve multiple pathways; multi-targeting can offer enhanced efficacy. mdpi.com
Nanotechnology Integration Incorporation into nanocarriers to improve delivery and targeting for research purposes. Prodrug design, nanoparticle encapsulation, surface functionalization. Can enhance solubility, stability, and cellular uptake for more precise biological studies. nih.gov
Novel Biological Targets Identification of interaction partners beyond DNA, such as specific proteins or enzymes. Proteomics, biophysical binding studies (circular dichroism, kinetics), structure-activity relationship analysis. The broad bioactivity of acridines suggests a wider range of targets than just DNA intercalation. digitellinc.comnih.gov
Methodological Advancements Development of more efficient, versatile, and environmentally friendly synthesis methods. Photo-excitation with copper-mediated annulation, microwave-assisted synthesis. chemistryviews.orgrsc.org Overcomes limitations of traditional multi-step, condition-sensitive synthesis. chemistryviews.org

Challenges and Opportunities in Acridine, 2,7-diamino-9-methyl- Research

The primary challenge in advancing the study of 2,7-diamino-9-methylacridine lies in its synthesis and modification. Traditional methods for producing acridine derivatives often involve multiple steps, require harsh, moisture-free conditions, and utilize specialized starting materials, which can limit the scope of accessible structures. chemistryviews.org Overcoming these synthetic hurdles is key to unlocking the full potential of this compound class.

However, these challenges are matched by significant opportunities. The recent development of innovative, modular synthesis techniques provides a powerful toolkit for creating structurally diverse acridine compounds with greater ease. chemistryviews.org This opens the door to systematic exploration of structure-activity relationships and the optimization of derivatives for specific research applications. Another major opportunity stems from the general increase in drug resistance to existing agents, which has renewed scientific interest in finding compounds with novel mechanisms of action, a role that new acridine derivatives could potentially fill. nih.gov

Unexplored Academic Research Avenues and Methodological Advancements

Significant progress in the synthesis of acridines points toward new research possibilities. Methodological advancements, such as the integration of photo-excitation of o-alkyl nitroarenes with copper-promoted cascade annulation, have enabled a more modular and efficient assembly of the acridine core. chemistryviews.org This one-pot process simplifies the creation of diverse and unsymmetrical derivatives. chemistryviews.org Additionally, green chemistry approaches, like microwave-assisted synthesis using reusable catalysts, offer faster and more environmentally friendly routes to these compounds. rsc.org

These new synthetic methods enable previously difficult-to-explore research avenues. For example, the unique properties of certain acridinium (B8443388) salts, which show extraordinary oxidative strength in their excited states, make them promising candidates for development as novel photocatalysts in chemical reactions. chemistryviews.org The core structure of 2,7-diamino-9-methylacridine could be used as a starting point to develop new molecular probes or components for optoelectronic devices, applications where acridines have already shown promise. chemistryviews.org Further academic inquiry could focus on these non-biological applications, expanding the utility of this versatile chemical scaffold beyond its traditional role in life sciences research.

Table 2: Compound Names Mentioned in this Article

Compound Name
Acridine, 2,7-diamino-9-methyl-
2,7-diaminomitosene
Lapatinib

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